molecular formula C17H20N4O3 B4716321 Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate

Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B4716321
M. Wt: 328.4 g/mol
InChI Key: WAQOSOSSPRTZNA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidinone derivative synthesized via modifications of the Biginelli reaction, a multicomponent condensation method widely used to prepare 3,4-dihydropyrimidin-2(1H)-ones . Structurally, it features a 4-oxo group at position 4, an ethyl carboxylate at position 5, and a 4-phenylpiperazinyl substituent at position 2. The phenylpiperazine moiety distinguishes it from simpler dihydropyrimidine derivatives, conferring unique electronic and steric properties that may enhance receptor binding or modulate pharmacokinetics.

Properties

IUPAC Name

ethyl 6-oxo-2-(4-phenylpiperazin-1-yl)-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-24-16(23)14-12-18-17(19-15(14)22)21-10-8-20(9-11-21)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOSOSSPRTZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the dihydropyrimidine coreThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antipsychotic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antidepressant activities. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiator is the 4-phenylpiperazinyl group at position 2. Below is a comparative analysis with structurally related dihydropyrimidine derivatives:

Compound Name (Example) Substituent at Position 2 Key Functional Groups Biological Activity (Reported) Reference
Target Compound 4-Phenylpiperazin-1-yl Tertiary amine, aromatic ring Not explicitly reported -
Ethyl 4-(4-ethenylphenyl)-... (IIh) Methylsulfanyl Thioether Analgesic (max. activity in writhing test)
Ethyl 2-(benzylthio)-6-methyl-... (6e) 3,5-Dichlorobenzylthio Thioether, halogenated aryl Antibacterial (broad-spectrum)
Ethyl 6-methyl-4-phenyl-... (IIg) 2-Piperidinoethylthio Secondary amine, thioether Hypotensive (implied by synthesis focus)
Methyl 4-oxo-2-(pyridin-3-yl)-... Pyridin-3-yl Heteroaromatic ring Not reported (structural analog)
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-... (I) Allylsulfanyl Thioether, methoxyaryl Antiviral (Biginelli-derived activity)

Key Observations

Substituent Effects on Bioactivity: Thioether groups (e.g., methylsulfanyl, benzylthio) correlate with analgesic and antibacterial activities . The sulfur atom may enhance lipophilicity and membrane permeability. Nitrogen-containing groups (e.g., piperazinyl, piperidino) are associated with CNS-targeted effects due to their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine). The phenylpiperazine moiety in the target compound may offer improved receptor affinity compared to simpler amines .

Synthesis and Yield: Thioether derivatives are typically synthesized via alkylation of thiol intermediates (e.g., using methyl iodide or allyl bromide) with yields ranging from 51–75% .

SwissADME predictions for similar compounds suggest moderate logP values (~2.5–3.5), indicating balanced lipophilicity . Thioether derivatives (e.g., IIh, 6e) exhibit higher logP values (~3.8–4.2), favoring membrane penetration but risking metabolic instability .

Crystallographic and Conformational Analysis :

  • Dihydropyrimidine rings often adopt half-chair conformations with puckering parameters (e.g., q₂ = 0.312 Å, θ = 104.2° for compound I ). The phenylpiperazine substituent may induce steric strain, altering ring puckering and hydrogen-bonding patterns .
  • Intramolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, as seen in ethyl 2-allylsulfanyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-2-(4-phenylpiperazin-1-yl)-1,4-dihydropyrimidine-5-carboxylate

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